molecular formula C9H17NO4S B2433628 Tert-butyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate CAS No. 2287238-86-0

Tert-butyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate

Cat. No. B2433628
CAS RN: 2287238-86-0
M. Wt: 235.3
InChI Key: BESWDVRLGUVLKW-RNFRBKRXSA-N
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Description

“Tert-butyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate” is a complex organic compound. It contains a tert-butyl group, which is a branched alkyl group, and a carboxylate group, which is a common functional group in biochemistry. The “3R,4S” notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “4-amino” and “1,1-dioxothiolane” parts refer to an amine group (a functional group containing nitrogen) and a dioxothiolane ring (a five-membered ring with two oxygen atoms and one sulfur atom), respectively .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the desired route of synthesis and the available starting materials. Typically, protecting groups would be used to prevent unwanted reactions at the amine and carboxylate sites during the synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a ring system. The tert-butyl group is bulky and could influence the overall shape of the molecule. The dioxothiolane ring would add rigidity to the structure. The relative positions of these groups in 3D space would be determined by the stereochemistry at the 3R and 4S positions .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The amine group could act as a base or nucleophile, reacting with acids or electrophiles, respectively. The carboxylate group could act as an acid or electrophile. The compound could also undergo reactions at the dioxothiolane ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine and a carboxylate could allow for hydrogen bonding, influencing its solubility in water and other polar solvents .

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound would be. If it’s intended to be a drug, its mechanism would depend on the biological target. The compound could potentially interact with biological molecules through its amine and carboxylate groups .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. Standard safety measures should be taken when handling it, including the use of personal protective equipment .

Future Directions

The future directions for research on this compound could be vast and would depend on its intended use. If it’s a potential drug, studies could focus on its biological activity, toxicity, and metabolic stability .

properties

IUPAC Name

tert-butyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)6-4-15(12,13)5-7(6)10/h6-7H,4-5,10H2,1-3H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESWDVRLGUVLKW-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CS(=O)(=O)CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CS(=O)(=O)C[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate

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